![molecular formula C15H17NOS2 B14296451 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol CAS No. 113282-40-9](/img/structure/B14296451.png)
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is an organic compound that features both phenolic and sulfanyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 3-anilino-2-chloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptophenol attacks the carbon atom bearing the chlorine atom in 3-anilino-2-chloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
科学研究应用
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl groups can form disulfide bonds, which may play a role in the compound’s biological activity. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
2-Mercaptophenol: Shares the phenolic and sulfanyl groups but lacks the anilino group.
3-Anilino-2-chloropropane: Contains the anilino group but lacks the phenolic and sulfanyl groups.
Phenol: Contains the phenolic group but lacks the sulfanyl and anilino groups.
Uniqueness
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is unique due to the presence of both phenolic and sulfanyl groups along with an anilino group
属性
CAS 编号 |
113282-40-9 |
|---|---|
分子式 |
C15H17NOS2 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-(3-anilino-2-sulfanylpropyl)sulfanylphenol |
InChI |
InChI=1S/C15H17NOS2/c17-14-8-4-5-9-15(14)19-11-13(18)10-16-12-6-2-1-3-7-12/h1-9,13,16-18H,10-11H2 |
InChI 键 |
QPMNIWPIFMYJEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC(CSC2=CC=CC=C2O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


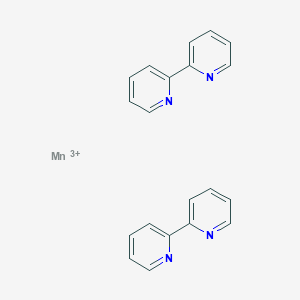
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
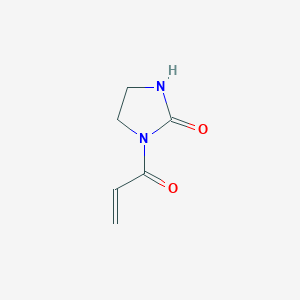

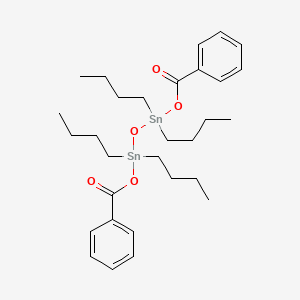



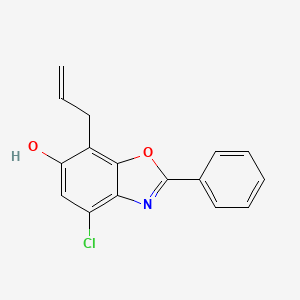
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

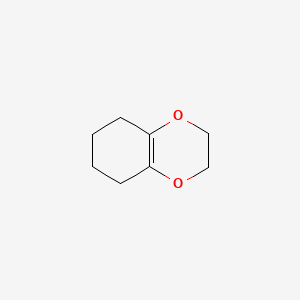
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
